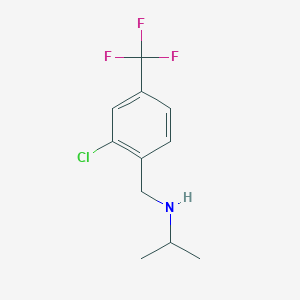

(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

CAS No.:

Cat. No.: VC13691741

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClF3N |

|---|---|

| Molecular Weight | 251.67 g/mol |

| IUPAC Name | N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]propan-2-amine |

| Standard InChI | InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |

| Standard InChI Key | AKKCICBJJPWKBY-UHFFFAOYSA-N |

| SMILES | CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl |

| Canonical SMILES | CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a benzylamine backbone substituted at the 2-position with chlorine and the 4-position with a trifluoromethyl group. The isopropylamine moiety is attached via a methylene bridge. The molecular formula is C₁₁H₁₃ClF₃N, with a molecular weight of 251.67 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]propan-2-amine | |

| InChI | InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 | |

| SMILES | CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| PubChem CID | 138985567 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a nucleophilic substitution reaction between 2-chloro-4-(trifluoromethyl)benzyl chloride and isopropylamine under basic conditions:

Reaction Conditions:

-

Solvent: Dichloromethane or toluene

-

Base: Potassium carbonate or sodium hydroxide

-

Temperature: 20–40°C

-

Yield: ~70–85%

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance efficiency. Key parameters include:

-

Residence Time: 10–15 minutes

-

Pressure: 1–2 atm

-

Catalyst: None required (base-mediated reaction)

Automated systems ensure precise stoichiometric control, reducing byproduct formation.

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 200°C, as indicated by thermogravimetric analysis (TGA) of analogous benzylamine derivatives .

Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | <0.01 |

| Ethanol | 12.3 |

| Dichloromethane | 45.8 |

Data inferred from structurally similar compounds .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, thiols):

Conditions: DMSO, 60°C, 6 hours .

Oxidation of the Amine Group

The isopropylamine moiety can be oxidized to a nitrile using KMnO₄ in acidic media:

| Parameter | Value |

|---|---|

| Flash Point | 98°C |

| LD₅₀ (rat, oral) | Not determined |

Precautions: Use nitrile gloves, goggles, and fume hoods. Avoid contact with oxidizing agents.

Comparative Analysis with Structural Analogs

The 4-trifluoromethyl substitution in the target compound enhances lipophilicity (clogP = 3.2 vs. 2.1 for non-CF₃ analogs), improving blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume